Tnik-IN-2 was identified through high-throughput screening methods aimed at discovering small-molecule inhibitors targeting TNIK. It belongs to a class of compounds that are designed to selectively inhibit specific kinases, thereby modulating their activity and downstream signaling pathways. The classification of Tnik-IN-2 falls under small-molecule inhibitors, specifically those targeting serine/threonine kinases involved in oncogenic signaling .
The synthesis of Tnik-IN-2 involves several steps, typically starting with the identification of lead compounds through virtual screening methods. Techniques such as ligand-based virtual screening and structure-based drug design are employed to explore potential inhibitors from chemical libraries.
The synthesis process requires careful optimization to enhance potency and selectivity while minimizing off-target effects .
The molecular structure of Tnik-IN-2 reveals a scaffold designed to interact specifically with the ATP-binding site of TNIK. The compound typically features:
Structural studies using X-ray crystallography have provided insights into how Tnik-IN-2 binds to TNIK, stabilizing its active conformation and preventing substrate access .
Tnik-IN-2 undergoes several chemical reactions upon binding to TNIK:
The effectiveness of Tnik-IN-2 is often quantified using assays that measure its inhibitory concentration (IC50), indicating how much compound is required to inhibit 50% of TNIK activity .
The mechanism of action for Tnik-IN-2 involves:
This inhibition can significantly impact Wnt/β-catenin signaling pathways, making Tnik-IN-2 a candidate for cancer therapeutics targeting aberrant signaling pathways .
The physical properties of Tnik-IN-2 include:
Chemical properties include:
Tnik-IN-2 has several applications in scientific research:
Tnik-IN-2 (Chemical Name: 2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide) is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase within the germinal center kinase (GCK) family. TNIK functions as a critical regulatory node in oncogenic and fibrotic signaling pathways, particularly Wnt/β-catenin and transforming growth factor-beta (TGF-β) cascades. Tnik-IN-2 exerts its effects through competitive ATP-binding site occupation, allosteric modulation, and disruption of protein-protein interactions essential for TNIK’s transcriptional functions [5] [8] [9].
TNIK comprises three functional domains:
As a master regulator, TNIK phosphorylates Transcription Factor 4 (TCF4) at Ser154, stabilizing the β-catenin/TCF4 transcriptional complex. This drives expression of proliferative genes (e.g., MYC, CCND1) in colorectal cancer and pro-fibrotic genes (e.g., COL1A1, α-SMA) in pulmonary fibrosis [5] [6] [9]. TNIK amplification occurs in 40% of lung squamous cell carcinomas and 7% of gastric cancers, making it a biomarker for targeted therapy [8].
Tnik-IN-2 binds the ATP-pocket of TNIK’s kinase domain with high specificity, leveraging a planar benzamide-pyrrolopyridine scaffold. Key structural interactions include:
Table 1: Structural Interactions of Tnik-IN-2 with TNIK
| Binding Site Region | Residues Involved | Type of Interaction | Functional Impact |
|---|---|---|---|
| Hinge Region | Cys108 | H-bond (benzamide carbonyl) | Prevents ATP phosphate recognition |
| Catalytic Site | Lys54 | H-bond (methoxy group) | Disrupts salt bridge formation |
| Hydrophobic Pocket | Met105, Leu134, Leu158 | Van der Waals (pyrrolopyridine) | Enhances binding specificity |
| αC-Helix | Glu69 | Allosteric displacement | Locks kinase in inactive state |
Compared to first-generation inhibitors:
Tnik-IN-2 disrupts TNIK-dependent signaling through three primary mechanisms:
Table 2: Functional Effects of Tnik-IN-2 Across Disease Models
| Disease Context | Key Pathways Affected | Downstream Effects | Experimental Evidence |
|---|---|---|---|
| Colorectal Cancer | Wnt/β-catenin → MYC, CCND1 | 60–80% viability loss in TNIK-amplified lines | CellTiter-Glo (PAMC82 cells) [8] |
| Lung Squamous Cell Carcinoma | DNA repair → RAD51 focus formation | 3-fold ↑ radiation-induced necrosis | γH2AX foci quantification [8] |
| Idiopathic Pulmonary Fibrosis | TGF-β/Smad, Wnt/β-catenin | ↓ α-SMA, ↓ Collagen I (IC₅₀ = 27.14 nM in MRC-5) | Western blot, immunohistochemistry [2] [6] |
| Acute Lung Injury | NF-κB → IL-1β, TNF-α | ↓ Lymphocyte infiltration, ↑ IL-10 | BALF analysis, cytokine ELISA [2] |
In metastatic breast cancer models, Tnik-IN-2 suppresses Rho-GTPase activation, inhibiting actin polymerization and cell migration. This is mediated through TNIK’s CNH domain, which normally activates Rap2-driven cytoskeletal remodeling [5] [9].
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